C.I. Disperse Blue 35: A Technical Guide for Researchers
C.I. Disperse Blue 35: A Technical Guide for Researchers
Introduction
C.I. Disperse Blue 35 is a synthetic anthraquinone dye primarily used in the textile industry for dyeing hydrophobic fibers such as polyester.[1][2] Beyond its industrial applications, it has garnered interest from the scientific community as a model compound for studying dye chemistry, environmental degradation, and for its potential in biomedical research.[3][4] Notably, the designation "Disperse Blue 35" often refers to a technical-grade mixture rather than a single pure compound. This mixture primarily consists of methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone.[1][3] This guide provides an in-depth overview of its chemical structure, properties, synthesis, and biological activities, tailored for researchers and drug development professionals.
Chemical Structure and Properties
The chemical identity of C.I. Disperse Blue 35 can be complex due to its nature as a technical mixture. The primary CAS number for this mixture is 12222-75-2.[1][5][6][7] However, other CAS numbers, such as 31529-83-6, are often associated with a principal component, 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione.[2][8] The main components of the commercial dye have been identified as 4,5-diamino-1,8-dihydroxyanthraquinone (approximately 62%) and 2,7-diamino-1,8-dihydroxyanthraquinone (approximately 31%).[1]
The core structure is based on anthraquinone, a polycyclic aromatic hydrocarbon, which imparts the dye's characteristic stability and color.[1][4] Its low water solubility is a defining feature of disperse dyes, requiring application from a fine aqueous dispersion.[2][4]
Table 1: Physicochemical Properties of C.I. Disperse Blue 35
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 12222-75-2 (Technical Mixture) | [1][7][8] |
| Molecular Formula | C₂₀H₁₄N₂O₅ | [1][2][6][8] |
| Molecular Weight | 362.34 g/mol | [1][6][7][8] |
| IUPAC Name | 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione | [1][2][8] |
| Appearance | Dark blue or dark brown powder | [7] |
| Solubility | Low in water; slightly soluble in Dichloromethane, DMSO, Ethanol, Methanol | [1][7] |
| Density | 1.6 ± 0.1 g/cm³ | [6] |
| Boiling Point | 758.9 ± 60.0 °C at 760 mmHg | [6] |
| Flash Point | 412.8 ± 32.9 °C | [6] |
| LogP (Octanol-Water) | 4.49 |[1][6] |
Synthesis and Experimental Protocols
Synthesis Pathways
The production of C.I. Disperse Blue 35 is a multi-step process that can be achieved through several synthetic routes. The most common pathways start from an anthraquinone core and involve a series of nitration, reduction, hydroxylation, and methylation steps.[1][4]
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Primary Pathway: The foundational synthesis involves the direct methylation of 1,8-diamino-4,5-dihydroxyanthraquinone.[3][4] This reaction targets the amino groups and results in a mixture of non-methylated, mono-methylated, and di-methylated derivatives, which together form the final commercial product.[3]
-
Alternative Pathway: Another route begins with 1,8-dihydroxy-anthraquinone. This precursor undergoes nitration, reduction to form the diaminoanthraquinone, followed by hydroxylation and finally, selective methylation of the amino groups.[4]
The reaction conditions, such as temperature, pH, and reactant ratios, are critical parameters that control the extent of methylation and the final composition and purity of the dye.[4]
Caption: Synthesis pathways for C.I. Disperse Blue 35.
Comparison of Synthesis Methodologies
Research has explored more sustainable synthesis methods, such as aqueous phase reactions, to improve yield, purity, and reduce environmental impact compared to traditional methods using organic solvents.[3]
Table 2: Comparison of Synthesis Methods for Disperse Blue 35
| Metric | Leuco Compound Method | Aqueous Phase Method |
|---|---|---|
| Yield | 80-85% | 86.5% |
| Purity | 95-97% | 98.4% |
| Reaction Time | 1-4 hours | 2-4 hours |
| Solvent Use | Ethanol (high volume) | Water (low toxicity) |
| Byproducts | Sodium sulfate residues | Minimal inorganic waste |
Data sourced from research comparing synthesis efficiency.[3]
Experimental Protocols
Representative Synthesis Protocol (General Procedure for Butylamination) This protocol is for a related compound, Solvent Blue 35, and illustrates a general laboratory-scale amine substitution reaction on an anthraquinone core.
-
A large molar excess (400-1000 eq.) of n-butylamine is added to a solution of a tosylated anthraquinone derivative in pyridine.
-
The reaction mixture is maintained at 50°C for 2-5 days, with completion monitored by Thin Layer Chromatography (TLC).
-
After cooling, pyridine is removed by co-evaporation with toluene.
-
The product is purified using column chromatography (SiO₂).
-
The collected fraction is evaporated, and the resulting solid is recrystallized from absolute ethanol.[9]
Analytical Protocol: High-Performance Liquid Chromatography (HPLC) Due to the multi-component nature of technical-grade Disperse Blue 35, HPLC is the preferred method for separation and analysis.[4]
-
Method: Reverse-phase (RP) HPLC.[10]
-
Column: A C18 column is commonly used.[11]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., water with phosphoric acid or, for MS-compatibility, formic acid).[10]
-
Detection: A Photodiode Array (PDA) detector is used for UV-Vis spectral analysis, often in combination with a mass spectrometry (MS) detector for definitive identification of components and impurities.[12]
Toxicology and Biological Activity
Toxicological Profile
C.I. Disperse Blue 35 is recognized as a health hazard, primarily due to its potential as a skin sensitizer.[8][13][14]
-
Skin Sensitization: It is a known cause of allergic contact dermatitis, which manifests as eczema in sensitized individuals.[6][13] This has led to recommendations against its use in products that have prolonged skin contact.[7][15]
-
Regulatory Status: Its use in tattoo inks and permanent makeup has been restricted in the European Union.[7][8]
-
Environmental Persistence: The stable anthraquinone structure makes Disperse Blue 35 resistant to natural biodegradation.[4] Its high octanol-water partition coefficient (LogP) suggests a potential for persistence and bioaccumulation in aquatic environments.[1]
Table 3: Toxicological Data for Selected Disperse Dyes
| Compound | CAS Number | Primary Toxicological Concern(s) |
|---|---|---|
| C.I. Disperse Blue 35 | 12222-75-2 | Skin Sensitization (Contact Dermatitis) |
| C.I. Disperse Blue 1 | 2475-45-8 | Carcinogenicity, Skin Sensitization |
| C.I. Disperse Blue 106 | 12223-01-7 | Skin Sensitization (Contact Dermatitis) |
| C.I. Disperse Orange 3 | 730-40-5 | Skin Sensitization |
Photochemical Activity and ROS Generation
Disperse Blue 35 exhibits significant photosensitizing properties. Upon exposure to visible light, it can generate reactive oxygen species (ROS) through both Type I and Type II photochemical pathways. This activity is implicated in cases of photocontact dermatitis.[1]
-
Mechanism: The dye absorbs light, forming an excited triplet state. This excited molecule can then react with molecular oxygen to produce singlet oxygen (¹O₂) or participate in electron transfer reactions to form superoxide radicals (O₂⁻).[1]
Caption: Photochemical generation of ROS by Disperse Blue 35.
Potential Applications in Research
While primarily an industrial dye, preliminary research has explored the potential of C.I. Disperse Blue 35 in other scientific domains.
-
Biomarker for Cell Staining: Studies have shown that the dye can selectively stain lysosomes, the waste disposal organelles within cells. This property allows it to be used as a biomarker to visualize and study lysosomal function.[1]
-
Antimicrobial Properties: Some research indicates that Disperse Blue 35 exhibits antibacterial activity against certain bacterial strains, though the mechanism is not well understood.[1][4]
-
Drug Development Context: While direct pharmaceutical applications are not established, some studies have suggested that Disperse Blue 35 and related anthraquinone structures may possess anti-cancer, anti-inflammatory, and neuroprotective effects. However, this research is in its early stages and requires further investigation.[3]
Conclusion
C.I. Disperse Blue 35 is a chemically complex and industrially significant anthraquinone dye. For researchers, it presents a dual character: a toxicological agent with known skin-sensitizing and photosensitizing properties, and a compound of interest for its potential applications in cell biology and antimicrobial research. Its nature as a technical mixture poses analytical challenges but also makes it a valuable model for developing and validating advanced separation techniques. A thorough understanding of its chemical properties, synthesis, and biological interactions is essential for its safe handling and for exploring its future potential in scientific and biomedical fields.
References
- 1. Buy C.I. Disperse Blue 35 | 12222-75-2 [smolecule.com]
- 2. Buy C.I. Disperse Blue 35 (EVT-7956748) | 31529-83-6 [evitachem.com]
- 3. C.I. Disperse Blue 35 | 12222-78-5 | Benchchem [benchchem.com]
- 4. C.I. Disperse Blue 35 | 12222-75-2 | Benchchem [benchchem.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. disperse blue 35 | CAS#:12222-75-2 | Chemsrc [chemsrc.com]
- 7. Disperse Blue 35 – Wikipedia [de.wikipedia.org]
- 8. Disperse Blue 35 | C20H14N2O5 | CID 83683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Solvent Blue 35 synthesis - chemicalbook [chemicalbook.com]
- 10. Separation of C.I. Disperse Blue 35 on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. sdc.org.uk [sdc.org.uk]
- 15. datasheets.scbt.com [datasheets.scbt.com]
